1-Pyrazin-2-ylcyclobutan-1-amine;hydrochloride
Description
1-Pyrazin-2-ylcyclobutan-1-amine;hydrochloride is a chemical compound with the molecular formula C8H11N3·HCl It is a hydrochloride salt form of 1-Pyrazin-2-ylcyclobutan-1-amine, which is a cyclobutane derivative containing a pyrazine ring
Properties
IUPAC Name |
1-pyrazin-2-ylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c9-8(2-1-3-8)7-6-10-4-5-11-7;/h4-6H,1-3,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPGCEPCSPXNBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=CN=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrazin-2-ylcyclobutan-1-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazine derivatives with cyclobutanone in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis. Purification steps, including crystallization and filtration, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Pyrazin-2-ylcyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: N-oxides of 1-Pyrazin-2-ylcyclobutan-1-amine.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Pyrazin-2-ylcyclobutan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Pyrazin-2-ylcyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Pyrazin-2-ylcyclobutan-1-amine: The parent compound without the hydrochloride salt.
Cyclobutanamine derivatives: Compounds with similar cyclobutane structures but different substituents.
Pyrazine derivatives: Compounds containing the pyrazine ring with various functional groups.
Uniqueness
1-Pyrazin-2-ylcyclobutan-1-amine;hydrochloride is unique due to its combination of a cyclobutane ring and a pyrazine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for diverse research applications. Its hydrochloride salt form enhances its solubility and stability, facilitating its use in various experimental conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
